1-Ethenoxy-4-(4-ethenoxyphenyl)benzene
Description
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene is a benzene derivative featuring ethenoxy (–O–CH=CH₂) substituents at the 1- and 4-positions of the central benzene ring. The compound’s structure consists of two ethenoxy groups, one directly attached to the central ring and another linked via a para-substituted phenyl group. This arrangement introduces steric and electronic effects that influence its reactivity, stability, and interactions with substrates.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-ethenoxy-4-(4-ethenoxyphenyl)benzene |
InChI |
InChI=1S/C16H14O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2 |
InChI Key |
KDMKNYRMJYZBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)C2=CC=C(C=C2)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(vinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with vinyl ethers under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for 4,4’-Bis(vinyloxy)biphenyl often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(vinyloxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The vinyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.
Substitution: The vinyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(vinyloxy)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Bis(vinyloxy)biphenyl involves its ability to undergo various chemical transformations, which can be exploited in different applications. The vinyloxy groups provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 1-ethenoxy-4-(4-ethenoxyphenyl)benzene with structurally related compounds from the evidence:
Key Observations :
- Ethenoxy vs. Methoxy/Ethoxy: Ethenoxy groups (–O–CH=CH₂) introduce stronger electron-withdrawing effects compared to methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) due to the electronegative oxygen and sp²-hybridized vinyl group.
- Ethynyl vs. Ethenoxy: Ethynyl (–C≡C–) substituents enable linear geometry and sp-hybridization, promoting conjugation, whereas ethenoxy groups introduce steric bulk and polarizability .
Electron-Stimulated Desorption (ESD) Behavior
Studies on substituted benzenes (e.g., methoxybenzene, ethynylbenzene) reveal critical trends in ESD ion yields and fragmentation pathways (Table 2):
Mechanistic Insights :
- Steric Effects: The ethenoxy substituents’ bulk may hinder close packing on substrates like platinum, reducing parent ion desorption yields compared to planar methoxy derivatives .
- Electronic Effects: The electron-withdrawing nature of ethenoxy groups could enhance DEA pathways, favoring lighter anionic fragments (e.g., O⁻) over cationic species .
Adsorption and Substrate Interactions
Benzene derivatives’ adsorption on platinum surfaces is influenced by substituent geometry and electronic effects:
- Methoxybenzenes : Adsorb flat on Pt(111) via π-bonding; methoxy groups tilt slightly but retain resonance stabilization .
- Ethynylbenzenes : Linear ethynyl groups promote upright adsorption, enhancing interaction with metal surfaces and secondary electron emission .
- Ethenoxybenzenes: Predicted to adsorb at an angle due to steric repulsion between ethenoxy groups and Pt surface, reducing charge transfer efficiency .
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